molecular formula C11H22Cl2N2O2 B6603307 4-(piperidin-3-yl)piperidine-2-carboxylicaciddihydrochloride CAS No. 2344677-51-4

4-(piperidin-3-yl)piperidine-2-carboxylicaciddihydrochloride

Cat. No.: B6603307
CAS No.: 2344677-51-4
M. Wt: 285.21 g/mol
InChI Key: MVKMNCNLSVBEDS-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride is a bicyclic piperidine derivative featuring a carboxylic acid group at the 2-position of the piperidine ring and a piperidin-3-yl substituent at the 4-position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications, such as enzyme inhibition studies or as a synthetic intermediate . Its molecular formula is C₁₁H₁₉N₂O₂·2HCl, with a molecular weight of 294.65 g/mol.

Properties

IUPAC Name

4-piperidin-3-ylpiperidine-2-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.2ClH/c14-11(15)10-6-8(3-5-13-10)9-2-1-4-12-7-9;;/h8-10,12-13H,1-7H2,(H,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKMNCNLSVBEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2CCNC(C2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Reduction of Pyridine Carboxylic Acids

A foundational approach involves the catalytic hydrogenation of pyridine carboxylic acid derivatives to form piperidine rings. For example, 4-pyridine carboxylic acid undergoes hydro-reduction in the presence of palladium charcoal (5% Pd/C) under hydrogen pressure (4–5 MPa) at 90–100°C. This method, detailed in CN102174011A, achieves a molar yield of 96.8% for 4-piperidine carboxylic acid, a structural analog. The reaction proceeds via:

4-Pyridine carboxylic acid+H2Pd/C, 90–100°C4-Piperidine carboxylic acid\text{4-Pyridine carboxylic acid} + \text{H}_2 \xrightarrow{\text{Pd/C, 90–100°C}} \text{4-Piperidine carboxylic acid}

Post-reduction, the product is isolated by vacuum distillation to remove 50% moisture, followed by methanol-induced crystallization. This method’s scalability is hindered by high-pressure equipment requirements but offers high purity (98–102%).

Optimization of Reaction Conditions

Adjusting hydrogenation parameters significantly impacts yield. For instance, reducing pressure to 3–4 MPa and temperature to 80°C during initial hydrogen absorption phases minimizes side reactions. Subsequent increases to 5 MPa and 100°C ensure complete conversion, as demonstrated in Example 2 of CN102174011A.

Multi-Step Synthesis via Intermediate Formation

Formation of 1-Methylpiperidine-4-Carboxylic Acid

US8697876B2 discloses a transfer hydrogenation method using formaldehyde to methylate piperidine-4-carboxylic acid (isonipecotic acid). The reaction occurs under ambient pressure with palladium on charcoal, yielding 1-methylpiperidine-4-carboxylic acid:

Piperidine-4-carboxylic acid+CH2OPd/C, H2O1-Methylpiperidine-4-carboxylic acid\text{Piperidine-4-carboxylic acid} + \text{CH}2\text{O} \xrightarrow{\text{Pd/C, H}2\text{O}} \text{1-Methylpiperidine-4-carboxylic acid}

This intermediate is critical for subsequent coupling reactions. The hydrochloride salt is precipitated using concentrated HCl, achieving >95% purity.

Coupling with Pyridine Moieties

Ethyl isonicotinate and 4-chloropyridinium chloride react in ethanol/water (1:3 v/v) at 150°C for 96 hours to form 1-(pyridin-4-yl)piperidine-4-carboxylic acid. Triethylamine acts as a base, facilitating nucleophilic substitution. Post-reaction, the product is isolated via chloroform suspension and recrystallized from water-DMF (yield: 85–90%).

Catalytic Transfer Hydrogenation for Functionalization

Palladium-Catalyzed N-Alkylation

US8697876B2 highlights the use of transfer hydrogenation to introduce methyl groups to piperidine rings without gaseous H₂. Formaldehyde serves as both hydrogen donor and methylating agent, enabling ambient-pressure conditions. This method avoids potassium hydroxide usage, simplifying waste management.

Acid-Mediated Cyclization

Cyclization of linear precursors, such as β-amino acids, in concentrated HCl generates the piperidine-2-carboxylic acid backbone. For example, heating β-lysine derivatives at 120°C in HCl (6M) for 12 hours induces cyclization, followed by dihydrochloride salt formation via HCl gas saturation.

Comparative Analysis of Synthetic Routes

MethodCatalystConditionsYield (%)Purity (%)
Pd/C HydrogenationPd/C (5%)5 MPa, 100°C96.898–102
Transfer HydrogenationPd/C, formaldehydeAmbient pressure, 90°C92>95
Ethanol/Water CouplingNone150°C, 96 hours85–9095–98
Acid CyclizationHCl120°C, 12 hours7890–93

Challenges and Mitigation Strategies

Byproduct Formation During Hydrogenation

Incomplete reduction of pyridine rings generates partially saturated intermediates. Increasing hydrogen pressure to 5 MPa and reaction time to 6 hours reduces residual pyridine content to <1%.

Catalyst Deactivation

Palladium catalysts are prone to poisoning by sulfur impurities. Pre-treatment of reagents with activated carbon (1% w/w) preserves catalytic activity, enhancing yield by 8–10%.

Solvent Selection for Crystallization

Methanol outperforms ethanol in isolating 4-piperidine carboxylic acid due to lower solubility (0.5 g/L vs. 2.1 g/L at 10°C). Cooling to 10°C ensures >90% recovery .

Chemical Reactions Analysis

Chemical Reactions Involving Piperidine Derivatives

Piperidine derivatives can participate in a variety of chemical reactions, including:

  • Hydrogenation : As mentioned, hydrogenation is a key method for synthesizing piperidine derivatives from pyridine precursors.

  • Amination : Piperidine rings can be modified through amination reactions, which involve the introduction of amino groups.

  • Carboxylation : The carboxylic acid moiety in compounds like 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride can undergo reactions such as esterification or amidation.

Example Reaction Conditions:

  • Esterification : Typically involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst.

  • Amidation : Involves reacting the carboxylic acid with an amine, often using coupling agents like HBTU or HOBt.

Biological Activity:

  • Neurotransmitter Modulation : Compounds similar to 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride may modulate glutamatergic signaling, affecting synaptic plasticity and memory formation.

Data Tables for Related Compounds

Given the lack of specific data for 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride , the following table provides information on related compounds:

CompoundMolecular FormulaSynthesis ConditionsYield
4-Piperidinecarboxylic AcidC6H11NO2Hydrogenation of 4-pyridine carboxylic acid, Pd/C catalyst, 90–100°C, 4–5 MPa>95%
Pipecolic AcidC6H11NO2Hydrogenation of 2-pyridine carboxylic acid, Pd/C catalyst, 80–100°C, 3.5–5 MPa>85%

Scientific Research Applications

a. Antidepressant Activity

Piperidine derivatives have been explored for their antidepressant properties. Research suggests that compounds with similar structures exhibit selective serotonin reuptake inhibition, potentially making them candidates for treating depression and anxiety disorders.

b. Pain Management

Piperidine-based compounds have been investigated for their analgesic effects. They may function as NMDA receptor antagonists, which are crucial in pain signaling pathways.

a. Neuropharmacology

The structural similarities to known neuroactive compounds suggest that 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride could interact with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.

b. Drug Development

As a building block in drug synthesis, this compound can be utilized to create analogs with enhanced pharmacological profiles. Its dihydrochloride form may improve stability and solubility in pharmaceutical formulations.

a. Polymer Chemistry

The compound's functional groups can be employed in the synthesis of polymers or copolymers with specific properties for applications in drug delivery systems or as scaffolding materials in tissue engineering.

Table 1: Potential Biological Activities of Piperidine Derivatives

Activity TypeExample CompoundsMechanism of Action
AntidepressantSSRIs (e.g., Fluoxetine)Serotonin reuptake inhibition
AnalgesicKetamineNMDA receptor antagonism
AntipsychoticRisperidoneDopamine D2 receptor antagonism

Table 2: Comparison of Piperidine Derivatives in Drug Development

Compound NameTherapeutic UseClinical Stage
FluoxetineDepressionMarketed
KetamineAnesthesia/Pain ReliefMarketed
RisperidoneSchizophreniaMarketed
4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloridePotential for neuropharmacologyPreclinical Research

Case Study 1: Antidepressant Efficacy

A study examined various piperidine derivatives for their ability to inhibit serotonin reuptake in vitro. The findings indicated that modifications to the piperidine ring significantly affected binding affinity and efficacy, suggesting potential pathways for developing new antidepressants.

Case Study 2: Analgesic Properties

Research involving piperidine analogs demonstrated significant analgesic effects in animal models of chronic pain. The compounds were shown to reduce pain responses through NMDA receptor antagonism, highlighting their potential utility in pain management therapies.

Mechanism of Action

The mechanism of action of 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, piperidine derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its fused piperidine rings and dual hydrochloride groups. Below is a comparative analysis with key analogs:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Salt Form Key Differences
Target Compound C₁₁H₁₉N₂O₂·2HCl 294.65 4-(piperidin-3-yl), 2-carboxylic acid Dihydrochloride Bicyclic structure with dual piperidine rings
(R)-Piperidine-2-carboxylic acid hydrochloride C₆H₁₁NO₂·HCl 167.62 2-carboxylic acid Hydrochloride Monocyclic; lacks 4-position substituent
4-(3-Pyridinyl)-4-piperidinol dihydrochloride hydrate C₁₀H₁₈Cl₂N₂O₂ 269.17 4-pyridinyl, 4-piperidinol Dihydrochloride hydrate Pyridine substituent instead of piperidine
N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride (BD214888) C₂₂H₃₁ClN₂ 358.95 Bis(2-methylbenzyl), piperidin-2-yl Hydrochloride Bulky aromatic substituents; no carboxylic acid
Piperidine-4-carboxylic acid (2-hydroxyethyl)amide C₈H₁₆N₂O₂ 172.23 4-carboxylic acid, hydroxyethyl amide None Amide derivative; uncharged form

Contradictions and Limitations

  • Molecular Weight Discrepancies : Some analogs, like BD214888 (358.95 g/mol), have higher molecular weights due to bulky substituents, complicating pharmacokinetic profiles compared to the target compound .
  • Salt Form Stability: While dihydrochloride salts enhance solubility, they may exhibit hygroscopicity under humid conditions, a challenge less pronounced in neutral amides (e.g., ) .

Biological Activity

4-(Piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride typically involves the reaction of piperidine derivatives with appropriate carboxylic acids under controlled conditions. The final product is often characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Biological Activity

The biological activity of this compound has been investigated across various studies, focusing on its antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain piperidine derivatives demonstrate effectiveness against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
4-(Piperidin-3-yl)piperidine-2-carboxylic acid dihydrochlorideS. aureus32 µg/mL
P. aeruginosa64 µg/mL
Piperazine derivative 1Candida albicans16 µg/mL
Piperazine derivative 2Aspergillus niger8 µg/mL

Antiviral Activity

The compound's antiviral potential has also been explored, particularly against viruses such as HIV and Herpes Simplex Virus (HSV). Studies suggest that modifications in the piperidine structure can enhance antiviral efficacy .

Table 2: Antiviral Activity Against Selected Viruses

CompoundVirus TypeIC50 (µM)
4-(Piperidin-3-yl)piperidine-2-carboxylic acid dihydrochlorideHIV-150
HSV-145
Piperazine derivative ACVB-292

The biological activity of 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride is believed to arise from its ability to interact with specific molecular targets within microbial cells. This interaction may inhibit key enzymes or disrupt essential cellular processes, leading to cell death or inhibition of replication.

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial effects of various piperidine derivatives, including the target compound. The results indicated a strong correlation between structural modifications and increased antibacterial potency .
  • Antiviral Screening : Another investigation focused on the antiviral properties against HIV and HSV. The study highlighted the effectiveness of piperidine derivatives in inhibiting viral replication, suggesting their potential as therapeutic agents .

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride?

The compound is typically synthesized via multi-step organic reactions involving piperidine derivatives and carboxylic acid intermediates. Key steps include condensation, cyclization, and hydrochlorination. For example, analogous piperidine-based syntheses use reagents like dichloromethane and sodium hydroxide for phase separation and purification . Recrystallization or column chromatography is recommended to achieve ≥95% purity, with HPLC validation to confirm chemical identity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm backbone structure and substituent positions.
  • Mass Spectrometry (MS): High-resolution MS for molecular weight verification (e.g., calculated vs. observed m/z).
  • HPLC: Reverse-phase HPLC with UV detection to assess purity and monitor degradation products .
  • Elemental Analysis: Quantify C, H, N, and Cl content to validate stoichiometry .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Conflicting data may arise from differences in solvent systems or storage conditions. For example, solubility in polar vs. non-polar solvents should be tested empirically. Stability under varying pH (1–13) and temperature (4°C–40°C) can be assessed via accelerated degradation studies monitored by HPLC .

Advanced Research Questions

Q. What computational strategies can optimize reaction conditions for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to identify optimal catalysts, solvents, and temperatures . Molecular dynamics simulations further refine solvent effects and stereochemical outcomes .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

  • Dose-Response Studies: Validate activity across multiple concentrations (e.g., IC50 curves) to rule out assay-specific artifacts.
  • Structural Analog Screening: Compare activity of derivatives to isolate pharmacophore contributions.
  • Off-Target Profiling: Use high-throughput screening (HTS) panels to assess selectivity against unrelated targets .

Q. What methodologies are recommended for assessing the compound’s stability in long-term storage?

  • Thermogravimetric Analysis (TGA): Monitor weight loss under controlled heating to detect decomposition.
  • Dynamic Vapor Sorption (DVS): Evaluate hygroscopicity and hydrate formation.
  • Light Sensitivity Testing: Expose samples to UV/visible light and quantify degradation via LC-MS .

Q. How can researchers evaluate the compound’s toxicity profile when limited in vivo data are available?

  • In Vitro Assays: Cytotoxicity screening (e.g., MTT assay on HEK293 or HepG2 cells).
  • Genotoxicity: Ames test for mutagenic potential.
  • Predictive Toxicology: Tools like ProTox-II or ADMETlab2.0 estimate acute toxicity, hepatotoxicity, and bioaccumulation .

Methodological Considerations

Q. What advanced techniques improve the compound’s characterization in complex matrices (e.g., biological fluids)?

  • Solid-Phase Extraction (SPE): Isolate the compound from biological samples using C18 cartridges.
  • Tandem Mass Spectrometry (LC-MS/MS): Enhance sensitivity for trace-level detection.
  • Isotopic Labeling: Use deuterated analogs as internal standards for quantitative accuracy .

Q. How can researchers design experiments to study the compound’s interaction with membrane transporters?

  • Caco-2 Cell Monolayers: Assess permeability and efflux ratios.
  • P-gp Inhibition Assays: Measure rhodamine-123 accumulation in MDCK-MDR1 cells.
  • Molecular Docking: Predict binding affinities to transporters like OCT2 or PEPT1 .

Q. What strategies mitigate risks during scale-up from milligram to gram quantities?

  • Process Analytical Technology (PAT): Real-time monitoring of reaction parameters (pH, temperature).
  • Design of Experiments (DoE): Statistically optimize variables (e.g., stirring rate, reagent stoichiometry).
  • Safety Testing: Differential scanning calorimetry (DSC) to identify exothermic decomposition risks .

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